molecular formula C21H16F2N4OS B3396658 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019103-44-6

2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396658
CAS No.: 1019103-44-6
M. Wt: 410.4 g/mol
InChI Key: RJHCVODPICCBOM-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound featuring a complex molecular architecture designed for advanced pharmacological research. This molecule integrates multiple pharmacologically active motifs, including a benzamide core, a pyrazole ring, and a thiazole system, making it a valuable candidate for investigating novel therapeutic agents. The presence of both pyrazole and thiazole rings is of significant interest, as these heterocycles are known to exhibit a wide spectrum of biological activities. Pyrazole derivatives are well-documented in scientific literature for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . Similarly, thiazole and its derivatives are recognized for their antibacterial, anti-inflammatory, antifungal, and antihypertensive properties . The specific substitution pattern on the thiazole ring with a p-tolyl group is a common feature in compounds developed for inflammation and immune-related research applications . Furthermore, the 2,4-difluorobenzamide moiety is a structural element found in potent and selective inhibitors of biological targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting its potential in kinase inhibition studies . This combination of structural features suggests potential research applications in medicinal chemistry, including the development of enzyme inhibitors, receptor modulators, and cytokine signaling blockers. Researchers can utilize this compound as a key intermediate or a lead compound in drug discovery programs focused on inflammation, immunology, and oncology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with care, referring to the associated Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2,4-difluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4OS/c1-12-3-5-14(6-4-12)18-11-29-21(24-18)27-19(9-13(2)26-27)25-20(28)16-8-7-15(22)10-17(16)23/h3-11H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCVODPICCBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed through the reaction of hydrazines with 1,3-diketones or β-ketoesters.

    Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Benzamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Conditions :

  • Basic hydrolysis : Aqueous NaOH (2M) at reflux for 6–8 hours.

  • Acidic hydrolysis : Concentrated HCl at 100°C for 4 hours.

Outcome :

ReagentProductYield (%)Reference
NaOH (2M)2,4-Difluorobenzoic acid + 5-amino-pyrazole85
HCl (conc.)Partial degradation observed72

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 2,4-difluorobenzamide moiety participates in regioselective substitution reactions.

Reactions :

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to fluorine .

  • Sulfonation : Fuming H₂SO₄ at 80°C yields sulfonic acid derivatives .

Data :

ReactionPositionProductYield (%)Reference
NitrationC-5 (benzamide)5-Nitro-2,4-difluorobenzamide derivative68
SulfonationC-3 (benzamide)3-Sulfo-2,4-difluorobenzamide55

Functionalization of the Pyrazole Ring

The 3-methyl-1H-pyrazole core undergoes alkylation, acylation, and cycloaddition reactions.

Key Reactions :

  • N-Alkylation : Using ethyl bromoacetate/K₂CO₃ in DMF yields N-alkylated pyrazoles .

  • 1,3-Dipolar Cycloaddition : Reacts with diazomethane to form pyrazolo[1,2-a]pyrazoles .

Example :

SubstrateReagentProductYield (%)Reference
Pyrazole (1H)Ethyl bromoacetateN-(Ethoxycarbonylmethyl)pyrazole78

Thiazole Ring Modifications

The 4-(p-tolyl)thiazole moiety participates in cross-coupling and halogenation reactions.

Reactions :

  • Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃ in DMF with arylboronic acids replaces the p-tolyl group .

  • Bromination : NBS in CCl₄ introduces bromine at C-5 of the thiazole .

Data :

ReactionConditionsProductYield (%)Reference
Suzuki CouplingPd catalyst, 80°C, 12 hours4-(4-Fluorophenyl)thiazole82
BrominationNBS, CCl₄, light, 24 hours5-Bromo-4-(p-tolyl)thiazole65

Fluorine-Specific Reactions

The 2,4-difluoro group enables nucleophilic aromatic substitution (SNAr) with amines or thiols.

Example :

ReagentConditionsProductYield (%)Reference
PiperidineDMF, 120°C, 6 hours2-Piperidino-4-fluorobenzamide73
Benzyl mercaptanK₂CO₃, DMSO, 100°C2-(Benzylthio)-4-fluorobenzamide68

Reductive Transformations

Catalytic hydrogenation reduces the pyrazole and thiazole rings under high-pressure H₂.

Conditions :

  • Pyrazole Reduction : 10% Pd/C, H₂ (50 psi), EtOH, 24 hours .

  • Thiazole Reduction : PtO₂, H₂ (1 atm), acetic acid .

Outcomes :

SubstrateProductYield (%)Reference
Pyrazole ringTetrahydro-pyrazoline60
Thiazole ringDihydrothiazole45

Oxidation Reactions

The methyl group on the pyrazole is oxidized to a carboxylic acid using KMnO₄.

Conditions :

  • KMnO₄ (3 eq.), H₂O, 80°C, 8 hours .
    Product : 3-Carboxy-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazole (Yield: 58%) .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole and pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Research has shown that benzamide derivatives possess antimicrobial activity against various pathogens. The specific compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. Comparative studies have demonstrated that certain analogs exhibit lower minimum inhibitory concentrations (MICs) against resistant strains of bacteria.

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their anti-tubercular activity. The compound's structure suggests potential efficacy against Mycobacterium tuberculosis, as seen in other thiazole-based compounds. In vitro assays have revealed promising results with respect to potency and selectivity, indicating its potential as a lead compound in tuberculosis treatment.

Neurological Applications

Compounds with similar structures have been explored for their effects on neurological pathways, particularly as modulators of ion channels such as the Zinc-Activated Channel (ZAC). The ability of these compounds to selectively inhibit ZAC activity presents opportunities for developing treatments for neurological disorders where zinc signaling is implicated.

Case Studies and Experimental Findings

StudyObjectiveFindings
Investigate ZAC antagonismIdentified that certain analogs exhibit selective antagonism towards ZAC with IC50 values ranging from 1–3 μM.
Evaluate anti-tubercular activityNew benzothiazole derivatives showed better inhibition against M. tuberculosis compared to standard drugs, with MIC values significantly lower than those of existing treatments.
Assess anticancer propertiesDemonstrated that thiazole-pyrazole derivatives induce apoptosis in cancer cells through specific signaling pathway modulation.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to facilitate binding to active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Pyrazole Hybrid Analogs

  • 4-(p-Tolyl)thiazol-2-yl Derivatives: Compound 2d (from ): N-(Thiazol-2-yl)-benzamide analogs with a 4-(p-tolyl) substituent (e.g., 2d) demonstrated reduced activity in ZAC (zinc-dependent activity) assays compared to analogs with 4-tert-butyl or 4-ethylacetyl groups . This suggests that the p-tolyl group may sterically hinder interactions with biological targets. Compound 6o (from ): (Z)-3-(2-(4-(p-Tolyl)thiazol-2-yl)hydrazono)indolin-2-one (6o) shares the p-tolyl-thiazole motif but incorporates an indolinone hydrazone group.

Fluorinated Benzamide Derivatives

  • Compound 3k (from ): 5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k) lacks fluorine but shares the p-tolyl-pyrazole-carboxamide scaffold. It displayed a melting point of 133–135°C and a molecular ion peak at m/z 431.1 ([M+H]⁺), suggesting moderate thermal stability and ionization efficiency .

Thiazole-Based Antimicrobial Agents

  • Compound from : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrated antimicrobial activity, highlighting the importance of the p-tolyl and halogenated aryl groups in enhancing bioactivity .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Structural Analogs

Compound Name (Source) Core Structure Substituents Melting Point (°C) Notable Activity
Target Compound Benzamide-thiazole-pyrazole 2,4-difluoro, p-tolyl Not reported Inferred kinase/antimicrobial
Compound 2d () N-(Thiazol-2-yl)-benzamide 4-(p-tolyl) Not reported Reduced ZAC inhibition
Compound 3k () Pyrazole-carboxamide p-tolyl, chloro, cyano 133–135 Not reported
Compound 6o () Indolinone-thiazole hydrazone p-tolyl Not reported α-Glucosidase inhibition

Spectral Data Trends

  • ¹H-NMR : Analogs with p-tolyl groups (e.g., 3k , 6o ) exhibit characteristic aromatic proton signals between δ 7.4–8.1 ppm, while fluorine substituents (as in the target compound) would deshield adjacent protons, shifting signals downfield.
  • Mass Spectrometry : Molecular ion peaks for benzamide-thiazole hybrids (e.g., 3k at m/z 431.1 ) align with expected masses for compounds in this class, suggesting the target compound would exhibit similar ionization behavior.

Biological Activity

2,4-Difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that integrates a thiazole moiety, a pyrazole ring, and a benzamide structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The thiazole and pyrazole rings are synthesized through cyclization reactions, followed by the introduction of the difluoro and p-tolyl substituents. The final product is obtained through acylation reactions involving benzoyl chloride derivatives.

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing thiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 100 to 400 μg/mL against certain bacterial strains, which is significantly lower than standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Activity TypeReference
This compoundTBDAntibacterial
Thiazole Derivative A100Antibacterial
Thiazole Derivative B0.7Antifungal

Anticancer Activity

The compound's pyrazole component has been associated with anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the thiazole moiety enhances these effects by interacting with cellular targets involved in cancer progression. For example, studies have reported significant cytotoxic effects against human cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound AJurkat T-cells<10
Compound BHT-29<15
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Protein Kinases : Similar compounds have been shown to target specific kinases involved in cancer cell signaling pathways.
  • Interference with DNA Replication : The compound may disrupt DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : Evidence suggests that thiazole derivatives can trigger programmed cell death in malignant cells through mitochondrial pathways.

Case Studies

Recent studies have highlighted the efficacy of thiazole-based compounds in both in vitro and in vivo models:

  • Study A : Evaluated the anticancer effects of a thiazole derivative on breast cancer models, showing a reduction in tumor size and improved survival rates.
  • Study B : Investigated the antimicrobial properties against resistant bacterial strains, demonstrating significant inhibition compared to conventional treatments.

Q & A

Q. What are the key considerations for synthesizing 2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide?

The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a substituted pyrazole-thiazole amine. For example, a similar compound (N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) was synthesized by reacting 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine under stirring overnight . Key steps include:

  • Solvent selection : Pyridine acts as both solvent and acid scavenger.
  • Purification : Recrystallization from methanol or ethanol ensures purity.
  • Reagent stoichiometry : Equimolar ratios minimize side products.

Q. How can spectroscopic methods confirm the structure of this compound?

Characterization relies on:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–170 ppm). shows thiazole-triazole derivatives analyzed via 1H^1H-NMR (e.g., acetamide protons at δ 4.2–4.5 ppm) .
  • IR : Amide C=O stretches (~1680 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) confirm functional groups.
  • Elemental analysis : Discrepancies <0.4% between calculated and experimental values validate purity .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening could focus on:

  • Enzyme inhibition : Analogous compounds (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation, assessed via spectrophotometric assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL concentrations, as seen in thiazole-triazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) reveals:

  • Hydrogen bonding : N–H···N interactions (e.g., bond length ~2.8 Å) stabilize dimers, as observed in related benzamide-thiazole structures .
  • Packing motifs : Non-classical C–H···F/O interactions influence crystal lattice stability .
  • Torsional angles : Dihedral angles between the benzamide and thiazole rings (<30°) indicate planarity, critical for bioactivity .

Q. How do substituents on the pyrazole and thiazole rings affect bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., fluorine) : Enhance metabolic stability and enzyme binding. For example, fluorinated benzamides show improved PFOR inhibition compared to non-fluorinated analogs .
  • Aromatic substitutions (e.g., p-tolyl) : Hydrophobic interactions with enzyme pockets increase potency. In thiazole-triazole hybrids, para-substituted aryl groups (e.g., 4-bromophenyl) improved antimicrobial activity by 2–4 fold .

Q. What computational methods predict binding modes with target enzymes?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions:

  • Docking pose analysis : The benzamide carbonyl forms hydrogen bonds with active-site residues (e.g., Arg234 in PFOR), while the thiazole ring engages in π-π stacking .
  • Binding free energy : MM-PBSA calculations estimate ΔG values; compounds with ΔG < −30 kcal/mol show high inhibitory potential .

Q. How can synthetic challenges (e.g., low yields) be addressed?

Optimization strategies include:

  • Catalyst screening : K2 _2CO3_3 or Cs2 _2CO3_3 improves nucleophilic substitution in pyrazole-thiazole coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for similar triazole-thiazole hybrids .
  • Alternate solvents : DMF enhances solubility of polar intermediates compared to acetonitrile .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-difluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

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